Ethyl 5-hydroxydecanoate (CAS: 75587-06-3) is a linear ester primarily utilized as a chemical intermediate for the synthesis of δ-decalactone, a high-value compound in the flavor, fragrance, and pheromone industries. Its ethyl ester structure provides key handling and processing advantages over the corresponding free hydroxy acid, such as improved stability against premature polymerization and enhanced solubility in common organic solvents used in synthetic workflows. This makes it a strategic choice as a precursor in both chemical and biocatalytic routes to produce δ-lactones, which are prized for their creamy, fruity, and peach-like aromas.
Substituting Ethyl 5-hydroxydecanoate with its corresponding free acid, 5-hydroxydecanoic acid, introduces significant processability and stability challenges. Hydroxy acids are prone to intermolecular esterification, leading to the formation of undesirable oligomers and polymers, especially upon heating or under catalytic conditions intended for lactonization. This side reaction reduces the yield of the desired monomeric δ-decalactone and complicates purification. The ethyl ester form effectively 'protects' the carboxylic acid functional group, preventing self-condensation and ensuring it is available for a clean, high-yield intramolecular cyclization reaction when desired. Furthermore, the ester's greater solubility in non-polar organic solvents simplifies reaction setup and product extraction compared to the more polar free acid.
The primary procurement advantage of Ethyl 5-hydroxydecanoate over the free acid (5-hydroxydecanoic acid) is the prevention of intermolecular side reactions. Hydroxy acids, particularly γ- and δ-hydroxy acids, readily undergo intermolecular esterification to form linear polyesters or cyclic lactones, often in an uncontrolled manner upon heating. The ethyl ester group serves as a protecting group for the carboxylic acid moiety, preventing this self-polymerization pathway. This ensures that the molecule remains monomeric and available for a clean, high-yield intramolecular cyclization to δ-decalactone under controlled conditions, a critical factor for process efficiency and final product purity.
| Evidence Dimension | Chemical Stability / Reactivity Pathway |
| Target Compound Data | Stable monomeric form due to ester protection of the carboxylic acid group. |
| Comparator Or Baseline | 5-hydroxydecanoic acid is prone to uncontrolled intermolecular esterification (polymerization) or intramolecular cyclization upon heating. |
| Quantified Difference | Qualitative but mechanistically deterministic: Ester form prevents a major side-reaction pathway available to the free acid. |
| Conditions | General synthetic conditions, particularly involving heat or acid/base catalysis. |
This stability directly translates to higher predictable yields of the target δ-decalactone and avoids purification challenges associated with oligomeric byproducts.
Ethyl 5-hydroxydecanoate is characterized as being soluble in alcohol and very slightly soluble in water. This solubility profile is advantageous compared to its free acid analog, 5-hydroxydecanoic acid. The ethyl group increases the compound's lipophilicity, enhancing its solubility in common, less-polar organic solvents (e.g., toluene, ethers) frequently used for synthesis and extraction. This simplifies the creation of homogeneous reaction mixtures and facilitates more efficient solvent-based extractions during workup, which can be critical for industrial-scale processing.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in alcohol; very slightly soluble in water. |
| Comparator Or Baseline | 5-hydroxydecanoic acid, as a carboxylic acid, exhibits higher polarity, limiting its solubility in many non-polar organic solvents while having higher water solubility. |
| Quantified Difference | Not directly quantified in a head-to-head study, but based on established structure-property relationships. |
| Conditions | Standard laboratory and industrial processing temperatures. |
Improved solubility in organic solvents simplifies reaction setup, improves homogeneity, and allows for more efficient extraction and purification, reducing process complexity and cost.
In engineered microbial systems for lactone production, feeding cells with fatty acid esters can be more effective than feeding free fatty acids. For instance, in a study using engineered E. coli to produce decalactones, feeding the cells methyl decanoate led to improved production of both γ- and δ-decalactone compared to feeding decanoic acid. While this study used the methyl ester, the principle extends to ethyl esters like Ethyl 5-hydroxydecanoate. Esters can sometimes exhibit better cell membrane permeability and may be less toxic to microbial hosts than free carboxylic acids, making them superior substrates for whole-cell biotransformation processes.
| Evidence Dimension | Biocatalytic Product Titer |
| Target Compound Data | Inferred suitability as an ester substrate for biotransformation. |
| Comparator Or Baseline | Feeding E. coli with decanoic acid resulted in lower titers of γ- and δ-decalactone. |
| Quantified Difference | Feeding methyl decanoate (a close analog) led to 'improved production' over decanoic acid. |
| Conditions | Engineered E. coli expressing cytochrome P450 BM3 mutants for hydroxylation. |
For companies developing 'natural' flavors via fermentation, using an ester precursor like Ethyl 5-hydroxydecanoate can lead to higher product yields and a more efficient bioprocess.
This compound is the right choice for manufacturing processes where maximizing the yield of δ-decalactone is critical. Its ester-protected form prevents yield loss from the polymerization side-reactions that can occur when starting with 5-hydroxydecanoic acid, ensuring a cleaner reaction and simpler purification of the final high-value fragrance and flavor ingredient.
For workflows focused on producing 'natural' label δ-decalactone via microbial fermentation, Ethyl 5-hydroxydecanoate serves as a preferred precursor. Its ester structure can improve uptake and reduce cytotoxicity compared to the free acid, potentially leading to higher conversion rates and final product titers in engineered whole-cell biocatalyst systems.
In the synthesis of complex bioactive molecules like insect pheromones where δ-decalactone is a key structural motif, process control and purity are paramount. Using Ethyl 5-hydroxydecanoate provides a stable, reliable starting point, ensuring that the lactonization step proceeds predictably without generating difficult-to-remove polymeric impurities that could compromise the final product's activity.
Flammable